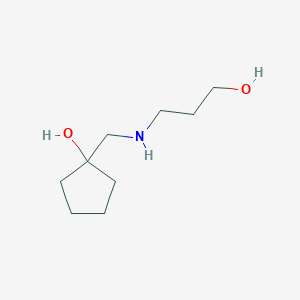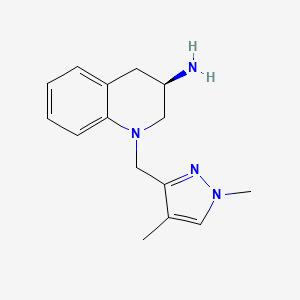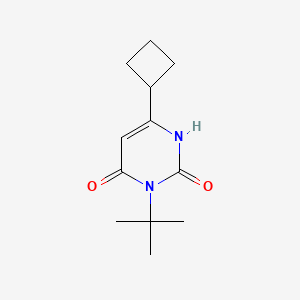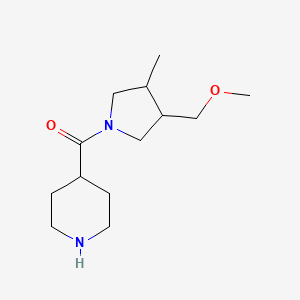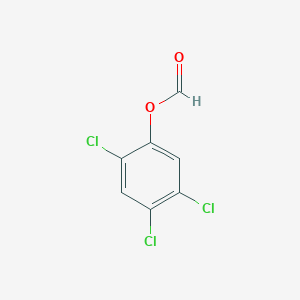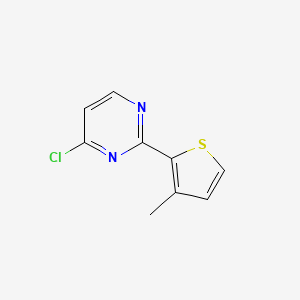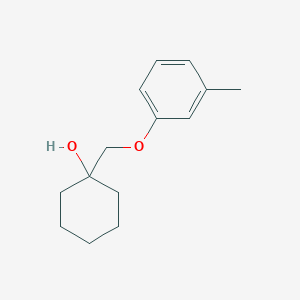
1-((m-Tolyloxy)methyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((m-Tolyloxy)methyl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a hydroxyl group and a tolyloxy group
Vorbereitungsmethoden
The synthesis of 1-((m-Tolyloxy)methyl)cyclohexan-1-ol can be achieved through several routes. One common method involves the reaction of cyclohexanone with m-tolylmethanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the m-tolylmethanol to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-((m-Tolyloxy)methyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reacting with thionyl chloride can replace the hydroxyl group with a chlorine atom.
Common reagents and conditions used in these reactions include strong acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-((m-Tolyloxy)methyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural properties may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 1-((m-Tolyloxy)methyl)cyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-((m-Tolyloxy)methyl)cyclohexan-1-ol can be compared with other similar compounds such as:
Cyclohexanol: Similar in structure but lacks the tolyloxy group, making it less versatile in certain chemical reactions.
m-Tolylmethanol: Contains the tolyloxy group but lacks the cyclohexane ring, resulting in different reactivity and applications.
1-Methylcyclohexanol: Similar to cyclohexanol but with a methyl group, offering different steric and electronic properties.
The uniqueness of this compound lies in its combination of the cyclohexane ring and the tolyloxy group, providing a balance of reactivity and stability that is advantageous in various applications.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-[(3-methylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c1-12-6-5-7-13(10-12)16-11-14(15)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9,11H2,1H3 |
InChI-Schlüssel |
MVBFCCGDCURVSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2(CCCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


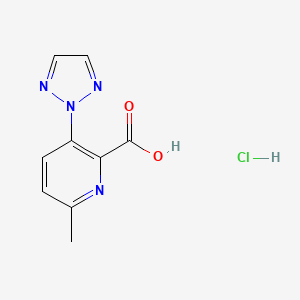
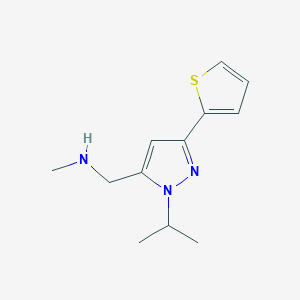
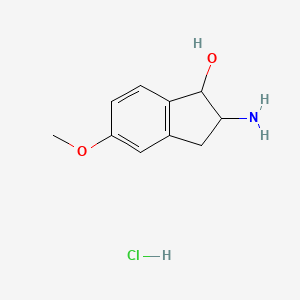
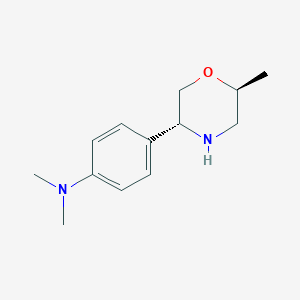
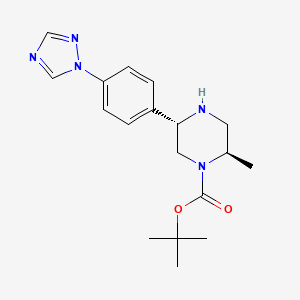
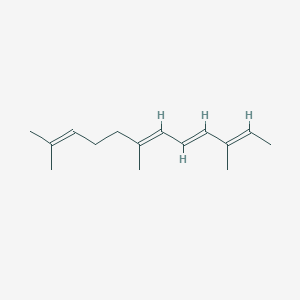
![1,10-di(anthracen-9-yl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13345721.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
